molecular formula C20H15N3O2S2 B2590654 N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 1164456-59-0

N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B2590654
CAS No.: 1164456-59-0
M. Wt: 393.48
InChI Key: SIJOHVMDBPEZQP-BOPFTXTBSA-N
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Description

N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles using elevated temperatures and Brønsted or Lewis acids . The indole derivative is then reacted with thiazolidinone and phenylacetamide precursors under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The thiazolidinone ring can be reduced to form different derivatives.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes . The thiazolidinone ring may also contribute to its biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is unique due to its combination of an indole moiety, a thiazolidinone ring, and a phenylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c24-18(10-13-6-2-1-3-7-13)22-23-19(25)17(27-20(23)26)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,11-12,25H,10H2,(H,22,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMTIRBVHEBKQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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